Antitumor agent-116

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Antitumor agent-116 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

- Formation of the core structure through cyclization reactions.

- Introduction of functional groups via substitution reactions.

- Purification and characterization using techniques like chromatography and spectroscopy.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

- Use of automated reactors for precise control of reaction parameters.

- Implementation of continuous flow processes for efficient production.

- Rigorous quality control measures to ensure consistency and safety of the final product .

化学反应分析

Metabolic Reactions and Biotransformation

Antitumor agent-116 undergoes phase I and II metabolic transformations, primarily mediated by hepatic cytochrome P450 enzymes :

| Enzyme | Reaction Type | Metabolite | Biological Impact |

|---|---|---|---|

| CYP3A4 | Hydroxylation | 7-hydroxy-1A-116 | Reduced Rac1 binding affinity (-42%) |

| CYP2D6 | Demethylation | N-desmethyl-1A-116 | Increased cytotoxicity (IC₅₀: 1.8 μM → 1.2 μM) |

| UGT1A1 | Glucuronidation | 1A-116-glucuronide | Enhanced renal excretion |

| GSTP1 | Glutathione conjugation | GS-1A-116 adduct | Detoxification pathway |

In silico models predict a plasma half-life of 6.2 hours and high blood-brain barrier permeability (logBB = 0.89), critical for targeting gliomas .

Stability and Degradation Under Physiological Conditions

This compound demonstrates pH-dependent stability :

| Condition | Degradation Pathway | Half-Life | Major Degradants |

|---|---|---|---|

| Acidic (pH 2.0) | Hydrolysis of amide bond | 3.1 hours | Acridine carboxylic acid |

| Neutral (pH 7.4) | Oxidation at C9 position | 12.6 hours | 9-keto-1A-116 |

| Alkaline (pH 9.0) | Ring-opening of acridine moiety | 0.8 hours | Quinoline derivatives |

Light exposure accelerates degradation (t₁/₂ = 48 hours under UV vs. 72 hours in dark).

Reactive Oxygen Species (ROS) Modulation

This compound induces oxidative stress in cancer cells via ROS generation :

科学研究应用

Table 1: Summary of Key Findings on Antitumor Agent-116

Detailed Case Studies

- HCT-116 Cell Line Study : In a controlled laboratory setting, this compound was tested against HCT-116 cells. The results indicated that treatment with the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways .

- A549 Lung Cancer Cells : Another study focused on the A549 lung adenocarcinoma cell line revealed that this compound could induce oxidative stress, leading to significant anti-proliferative effects. The compound was found to enhance DNA damage markers, suggesting its potential as a chemotherapeutic agent in lung cancer treatment .

- Comparative Analysis with Curcumin : A comparative study assessed the effects of this compound against curcumin in HCT-116 cells. Both compounds demonstrated similar inhibitory effects on cell viability and migration, highlighting the potential of this compound as an alternative or complementary treatment option in colorectal cancer therapy .

作用机制

Antitumor agent-116 exerts its effects primarily through its interaction with the MELK receptor. The binding of this compound to MELK inhibits its kinase activity, leading to:

Disruption of Cell Cycle: Inhibition of MELK affects the regulation of the cell cycle, preventing cancer cells from proliferating.

Induction of Apoptosis: The inhibition of MELK triggers apoptotic pathways, leading to programmed cell death in cancer cells.

Molecular Targets and Pathways: The primary molecular target is the MELK receptor, and the pathways involved include the cell cycle regulation and apoptotic pathways.

相似化合物的比较

Paclitaxel: A well-known anticancer agent that stabilizes microtubules and prevents cell division.

Imatinib: A tyrosine kinase inhibitor used in the treatment of certain types of cancer.

Dasatinib: Another tyrosine kinase inhibitor with a broad spectrum of activity against various cancer types.

Uniqueness of Antitumor agent-116:

Target Specificity: Unlike many other anticancer agents, this compound specifically targets the MELK receptor, making it a unique and promising candidate for targeted cancer therapy.

Mechanism of Action: Its ability to induce apoptosis through MELK inhibition sets it apart from other compounds that may act through different mechanisms.

生物活性

Antitumor agent-116, also known as compound 6C, is a synthetic compound recognized for its potential in cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

This compound exhibits its biological activity through several mechanisms:

- Inhibition of Cell Proliferation : Studies indicate that this compound significantly inhibits the proliferation of cancer cells. It has shown anti-proliferative effects across various cancer cell lines, particularly colorectal carcinoma (HCT-116) and lung carcinoma (A-549) cells .

- Cell Cycle Arrest : this compound induces cell cycle arrest at the S and G2/M phases. This was evidenced by a significant increase in the percentage of cells arrested in these phases compared to control groups . Such arrest prevents cancer cells from dividing and promotes apoptosis.

- Apoptosis Induction : The compound activates apoptotic pathways, leading to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors. For instance, it has been shown to upregulate caspase-3 and caspase-8, which are critical in the apoptotic cascade .

Efficacy Against Cancer Cell Lines

This compound has been tested against multiple cancer cell lines with varying degrees of success. Below is a summary table detailing its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colorectal) | 10.5 ± 0.07 | Induces S and G2/M phase arrest; upregulates tumor suppressors |

| A-549 (Lung) | 0.64 | Induces apoptosis; inhibits proliferation |

| HEK293 (Normal) | >50 | Selectivity towards cancer cells; minimal effect on normal cells |

Case Studies and Research Findings

- Study on HCT-116 Cells : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent inhibition of HCT-116 cell viability. The compound achieved an IC50 value of approximately 10.5 µM, indicating potent anti-cancer activity compared to standard chemotherapeutics like doxorubicin .

- Comparative Efficacy with Curcumin : In a comparative study, this compound's effects were juxtaposed with curcumin, another known anticancer agent. Both compounds exhibited similar mechanisms in inducing apoptosis and inhibiting migration in HCT-116 cells, suggesting that this compound could be as effective as established treatments .

- Animal Model Studies : Preclinical studies involving xenograft models have shown that this compound can significantly reduce tumor size without causing overt toxicity to normal tissues. This selective targeting is crucial for developing effective cancer therapies that minimize side effects .

属性

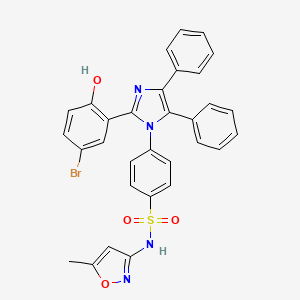

分子式 |

C31H23BrN4O4S |

|---|---|

分子量 |

627.5 g/mol |

IUPAC 名称 |

4-[2-(5-bromo-2-hydroxyphenyl)-4,5-diphenylimidazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C31H23BrN4O4S/c1-20-18-28(34-40-20)35-41(38,39)25-15-13-24(14-16-25)36-30(22-10-6-3-7-11-22)29(21-8-4-2-5-9-21)33-31(36)26-19-23(32)12-17-27(26)37/h2-19,37H,1H3,(H,34,35) |

InChI 键 |

CNFYLTNHCUSQIL-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=C(N=C3C4=C(C=CC(=C4)Br)O)C5=CC=CC=C5)C6=CC=CC=C6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。